4-Hydroxy isoleucine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy isoleucine can be synthesized through various methods. One common approach involves the fermentation process using Bacillus thuringiensis, which isolates the L-isoleucine dioxygenase gene . This method has been shown to yield a higher quantity of this compound compared to conventional methods .
Industrial Production Methods: Industrial production of this compound often involves multi-stage counter-current extraction techniques to optimize the yield and pharmacological strength of the compound . High-performance thin-layer chromatography (HPTLC) is used for the quantitative determination of this compound in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy isoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly employs reducing agents like sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield keto derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-Hydroxy isoleucine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular functions.
Medicine: Investigated for its potential in treating type 2 diabetes mellitus by enhancing insulin secretion and improving glucose metabolism
Mechanism of Action
4-Hydroxy isoleucine exerts its effects primarily by enhancing glucose-induced insulin release . This action is glucose-dependent, meaning it potentiates insulin secretion only at higher glucose concentrations . The compound acts directly on the islets of Langerhans in the pancreas, stimulating insulin release without affecting other pancreatic cells . Additionally, it has been shown to improve insulin sensitivity by modulating signaling pathways such as Akt phosphorylation and reducing the activation of stress-related kinases .
Comparison with Similar Compounds
L-Isoleucine: A branched-chain amino acid that serves as a precursor to 4-Hydroxy isoleucine.
Valine: Similar in structure to isoleucine and leucine but differs in its metabolic pathways and effects.
Uniqueness: this compound is unique due to its specific hydroxyl group, which imparts distinct biochemical properties, particularly its insulinotropic activity . This makes it a valuable compound in the treatment of metabolic disorders such as type 2 diabetes mellitus .
Properties
Molecular Formula |
C6H13NO3 |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4+,5+/m0/s1 |
InChI Key |
OSCCDBFHNMXNME-VPENINKCSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C)O)[C@H](C(=O)O)N |
Canonical SMILES |
CC(C(C)O)C(C(=O)O)N |
Origin of Product |
United States |
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